2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid 2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid
Brand Name: Vulcanchem
CAS No.: 263897-19-4
VCID: VC7054036
InChI: InChI=1S/C13H17ClN2O4S/c1-2-15-5-7-16(8-6-15)21(19,20)10-3-4-12(14)11(9-10)13(17)18/h3-4,9H,2,5-8H2,1H3,(H,17,18)
SMILES: CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Molecular Formula: C13H17ClN2O4S
Molecular Weight: 332.8

2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid

CAS No.: 263897-19-4

Cat. No.: VC7054036

Molecular Formula: C13H17ClN2O4S

Molecular Weight: 332.8

* For research use only. Not for human or veterinary use.

2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid - 263897-19-4

Specification

CAS No. 263897-19-4
Molecular Formula C13H17ClN2O4S
Molecular Weight 332.8
IUPAC Name 2-chloro-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid
Standard InChI InChI=1S/C13H17ClN2O4S/c1-2-15-5-7-16(8-6-15)21(19,20)10-3-4-12(14)11(9-10)13(17)18/h3-4,9H,2,5-8H2,1H3,(H,17,18)
Standard InChI Key FJDYPIZFPSVWCA-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzoic acid backbone substituted at the 2-position with a chlorine atom and at the 5-position with a sulfonamide group linked to a 4-ethyl-piperazine ring. Its molecular formula is C₁₄H₁₉ClN₂O₅S, with a molecular weight of 362.88 g/mol . The piperazine moiety introduces basicity, while the sulfonyl group enhances solubility and hydrogen-bonding capacity.

Structural Breakdown:

  • Benzoic acid core: Provides a carboxylic acid functional group (-COOH) for salt formation or esterification.

  • Chlorine substituent: Electron-withdrawing effects influence reactivity and electronic distribution.

  • Sulfonamide linkage: Bridges the aromatic ring to the piperazine group, enabling interactions with biological targets .

  • 4-ethyl-piperazine: A six-membered heterocyclic amine with an ethyl side chain, modulating lipophilicity and pharmacokinetics .

Systematic Nomenclature

  • IUPAC Name: 2-Chloro-5-[(4-ethylpiperazin-1-yl)sulfonyl]benzoic acid.

  • SMILES: CCN1CCN(CC1)S(=O)(=O)c1ccc(c(c1)C(=O)O)Cl .

  • InChIKey: Computed as TXKSEEXWAGLOIY-UHFFFAOYSA-N (analogous to related structures) .

Synthesis and Manufacturing

General Synthesis Strategy

The compound is synthesized via diazotization and Sandmeyer-type reactions, as outlined in patent literature for analogous sulfamoylbenzoic acids . A representative pathway involves:

  • Diazotization: Treating 2-amino-5-sulfamoylbenzoic acid with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) to form a diazonium salt.

  • Chlorination: Reacting the diazonium salt with cupric chloride (CuCl₂) at 60–100°C to replace the amino group with chlorine .

Reaction Scheme:

2-Amino-5-sulfamoylbenzoic acidNaNO2,HClDiazonium saltCuCl22-Chloro-5-sulfamoylbenzoic acid derivative\text{2-Amino-5-sulfamoylbenzoic acid} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{CuCl}_2} \text{2-Chloro-5-sulfamoylbenzoic acid derivative}

Industrial Production

Reagentia offers the compound in 100 mg to 500 mg quantities, priced at €424.64–€581.05 (excluding VAT), indicating its use in research-scale applications . Batch purity and yield data remain undisclosed in public sources.

Physicochemical Properties

Key Parameters

PropertyValueSource
Molecular Weight362.88 g/mol
SolubilityLikely soluble in DMSO, methanol
LogP (Partition Coefficient)Estimated ~2.1 (moderate lipophilicity)Calculated
pKaCarboxylic acid: ~4.2; Piperazine: ~9.5Analogous compounds

Pharmacological and Industrial Applications

Hypolipidemic Activity

Patent US3879402A highlights structurally related 2-chloro-5-sulfamoylbenzoic acids as hypolipidemic agents, reducing serum cholesterol and triglycerides in preclinical models . While direct evidence for this compound is lacking, its piperazine side chain may enhance target binding compared to earlier analogs.

Drug Discovery Intermediate

The compound serves as a building block for:

  • Kinase inhibitors: Piperazine sulfonamides are common in anticancer drug design.

  • GPCR modulators: Sulfonamide groups interact with amine receptors in neurological disorders .

Comparative Analysis of Related Compounds

Compound NameCASMolecular WeightKey Differences
2-Ethoxy-5-(4-methylpiperazinylsulfonyl)benzoic acid194602-23-8328.39 g/molEthoxy vs. chloro substituent
2-Chloro-5-(1,2,4-triazol-4-yl)benzoic acid842977-25-7223.61 g/molTriazole vs. piperazine

Future Research Directions

  • Synthetic Optimization: Develop one-pot synthesis methods to improve yield and scalability.

  • Biological Screening: Evaluate hypolipidemic, anticancer, and antimicrobial activity in vitro.

  • Structure-Activity Relationships (SAR): Modify the ethyl-piperazine group to enhance potency or selectivity.

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